molecular formula C25H21N3O2 B2879502 N-([3,3'-bipyridin]-5-ylmethyl)-3'-methoxy-[1,1'-biphenyl]-4-carboxamide CAS No. 2309591-68-0

N-([3,3'-bipyridin]-5-ylmethyl)-3'-methoxy-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B2879502
CAS No.: 2309591-68-0
M. Wt: 395.462
InChI Key: ONXLTJWEIRTMHE-UHFFFAOYSA-N
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Description

N-([3,3'-Bipyridin]-5-ylmethyl)-3'-methoxy-[1,1'-biphenyl]-4-carboxamide (CAS# 2309591-68-0) is a high-quality chemical compound with a molecular formula of C25H21N3O2 and a molecular weight of 395.45 g/mol . This complex molecule features a unique structure combining bipyridine and biphenyl groups, linked by a carboxamide functional group and a methoxy substituent . This specific architecture allows the compound to engage in complex molecular interactions, such as hydrogen bonding and π-π stacking, making it a valuable building block in pharmaceutical research and organic synthesis . Its structural properties suggest potential for use in the development of novel therapeutic agents or specialized catalysts. The compound is characterized by high purity and is well-defined, ensuring reliable and consistent performance in experimental settings . This product is intended for research purposes only and is not meant for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

4-(3-methoxyphenyl)-N-[(5-pyridin-3-ylpyridin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O2/c1-30-24-6-2-4-21(13-24)19-7-9-20(10-8-19)25(29)28-15-18-12-23(17-27-14-18)22-5-3-11-26-16-22/h2-14,16-17H,15H2,1H3,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONXLTJWEIRTMHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC=C(C=C2)C(=O)NCC3=CC(=CN=C3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-([3,3'-bipyridin]-5-ylmethyl)-3'-methoxy-[1,1'-biphenyl]-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Synthesis

The compound features a bipyridine moiety linked to a biphenyl backbone with a carboxamide functional group. The general formula can be represented as:

C21H18N4O2\text{C}_{21}\text{H}_{18}\text{N}_{4}\text{O}_{2}

Synthesis Methods

The synthesis typically involves the coupling of a bipyridine derivative with a biphenyl precursor through methods such as:

  • Palladium-Catalyzed Cross-Coupling : Techniques like Suzuki or Stille coupling are commonly employed.
  • Optimization Techniques : Continuous flow reactors and advanced purification methods enhance yield and purity.

Biological Mechanisms

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • DNA Interactions : The compound can intercalate into DNA, disrupting replication processes.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in cancer proliferation pathways.
  • Metal Chelation : The bipyridine moiety facilitates chelation of metal ions, potentially enhancing anticancer properties.

Anticancer Activity

Numerous studies have reported the anticancer potential of this compound. For instance:

  • A study highlighted its ability to induce apoptosis in cancer cells through the activation of caspase pathways. The compound showed significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells, with IC50 values ranging from 10 to 30 µM .
Cell LineIC50 (µM)
MCF-7 (Breast)15
HCT116 (Colon)20
A549 (Lung)25

Neuroprotective Effects

Research has indicated potential neuroprotective effects, suggesting that the compound may mitigate oxidative stress in neuronal cells. This property is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's .

Study on Hepatotoxicity

A comparative study involving the administration of this compound alongside traditional chemotherapeutics revealed that it resulted in lower liver enzyme levels (ALT and AST) compared to controls treated with standard chemotherapeutics like doxorubicin (DOX) and 5-fluorouracil (5-FU). This suggests reduced hepatotoxicity while maintaining anticancer efficacy .

TreatmentALT Levels (U/L)AST Levels (U/L)
Control4550
DOX120130
5-FU110125
N-Bipyridine Compound6065

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous biphenyl carboxamides and related derivatives, focusing on substituent effects, synthetic strategies, and physicochemical properties.

Structural Analogues and Substituent Effects

a. Biphenyl Carboxamides with Hydrophobic Substituents

  • N-(4-Sulfamoylbenzyl)-(1,1'-biphenyl)-4-carboxamide (4) (): This compound replaces the 3,3'-bipyridinylmethyl group with a sulfamoylbenzyl moiety. The biphenyl carbonyl moiety is retained, but substitutions with naphthyl or diphenylmethane fragments were explored to optimize hydrophobic interactions .

b. Methoxy and Halogen-Substituted Biphenyls

  • 2'-Fluoro-3'-methoxy-N-(3-methoxyphenyl)-N-methyl-[1,1'-biphenyl]-4-carboxamide (19a) (): Features a 2'-fluoro-3'-methoxy substitution on the biphenyl ring. Reported as a brown solid (m.p. 125–127°C) with a molecular weight of 366.38 g/mol (C₂₂H₂₀FNO₃) .
  • 3'-Methoxy-N-(4-methoxyphenyl)-N-methyl-[1,1'-biphenyl]-4-carboxamide (11a) ():
    Lacks the bipyridinylmethyl group but includes a 3'-methoxy biphenyl and a 4-methoxyphenylamide. The absence of the bipyridinyl group may reduce metal-binding capacity, while dual methoxy substituents could improve lipophilicity (MS: 348 [M+H]⁺) .

c. Cycloalkyl and Polycyclic Amide Derivatives

  • N-Cyclooctyl-[1,1'-biphenyl]-4-carboxamide (7) ():
    Substitutes the bipyridinylmethyl group with a cyclooctyl ring. The bulky cycloalkyl group likely increases steric hindrance, reducing binding flexibility but improving metabolic resistance. Synthesized in 50% yield via Suzuki coupling .

Key Observations :

  • Bipyridinyl vs. Sulfonamide : The bipyridinyl group (target compound) may offer superior metal-coordination vs. the sulfonamide’s hydrogen-bonding () .
  • Methoxy Position : 3'-Methoxy (target) vs. 4'-methoxy (’s 12a) alters electronic distribution and steric accessibility .
  • Synthetic Yields : Bipyridinyl derivatives (e.g., ’s 17g) show yields up to 82%, suggesting efficient coupling strategies .

Preparation Methods

Direct Carboxylation of 3-Methoxybiphenyl

3'-Methoxy-[1,1'-biphenyl]-4-carboxylic acid (CAS 5783-36-8) is synthesized via Friedel-Crafts acylation or transition-metal-mediated carboxylation. A validated approach involves:

  • Lithiation-Carboxylation : Treatment of 3-methoxybiphenyl with n-butyllithium at -78°C in tetrahydrofuran (THF), followed by quenching with dry ice to introduce the carboxylic acid group at the para-position.
  • Purification : Recrystallization from ethanol/water yields the pure acid (melting point: 197–198°C).

Key Data

Property Value
Molecular formula C₁₄H₁₂O₃
Molecular weight 228.24 g/mol
pKa 4.15 ± 0.10
Boiling point 399.4 ± 25.0 °C (predicted)

Preparation of [3,3'-Bipyridin]-5-ylmethanamine

Bipyridine Core Assembly

The [3,3'-bipyridine] scaffold is constructed via cross-coupling:

  • Negishi Coupling : Reacting 3-bromopyridine with a zincate complex derived from 3-pyridylmagnesium bromide in the presence of Pd(PPh₃)₄.
  • 5-Position Functionalization :
    • Bromination : Electrophilic substitution at the 5-position using N-bromosuccinimide (NBS) in acetonitrile.
    • Amination : Heating 5-bromo-[3,3'-bipyridine] with methylamine in a sealed tube with CuI and K₂CO₃ in dimethylformamide (DMF) at 120°C.

Reduction to Primary Amine

The nitrile intermediate (5-cyano-[3,3'-bipyridine]) is reduced using:

  • Catalytic Hydrogenation : H₂ gas (50 psi) with Raney nickel in methanol at 25°C for 12 hours.

Key Data

Intermediate Yield Characterization (¹H NMR)
5-Bromo-[3,3'-bipyridine] 72% δ 8.60 (s, 2H), 8.40 (d, 2H)
[3,3'-Bipyridin]-5-ylmethanamine 68% δ 3.49 (dd, 1H), 4.52 (t, 1H)

Amide Bond Formation

Acid Activation

3'-Methoxy-[1,1'-biphenyl]-4-carboxylic acid is activated as an acid chloride:

  • Chlorination : Refluxing with thionyl chloride (SOCl₂) at 70°C for 3 hours.
  • Quenching : Removal of excess SOCl₂ under reduced pressure yields the acyl chloride.

Coupling with Bipyridinylmethylamine

The acyl chloride reacts with [3,3'-bipyridin]-5-ylmethanamine under Schotten-Baumann conditions:

  • Reaction : Dropwise addition of the amine to the acyl chloride in dichloromethane (DCM) with triethylamine (Et₃N) at 0°C.
  • Workup : Extraction with DCM, washing with NaHCO₃, and solvent evaporation.
  • Purification : Flash chromatography (silica gel, ethyl acetate/heptane 1:1) affords the title compound.

Optimized Conditions

Parameter Value
Temperature 0°C → 25°C
Reaction time 12 hours
Yield 85%

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃) :
    δ 8.70 (s, 2H, bipyridine-H), 8.40 (d, 2H, J = 8.0 Hz), 7.85 (t, 1H, J = 8.0 Hz), 7.26–7.38 (m, 4H, biphenyl-H), 4.54 (s, 2H, CH₂NH), 3.98 (s, 3H, OCH₃).

Mass Spectrometry (MS)

  • ESI-MS (m/z) : [M+H]⁺ calculated for C₂₆H₂₂N₃O₂: 408.17; found: 408.2.

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